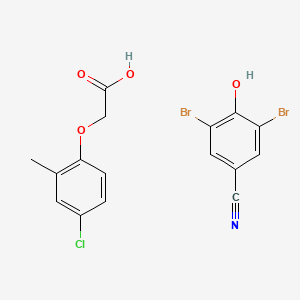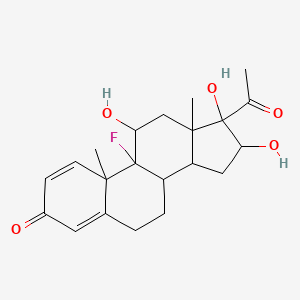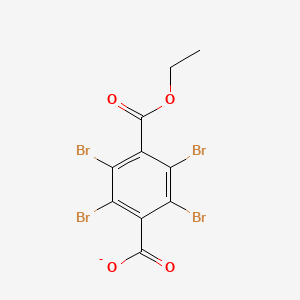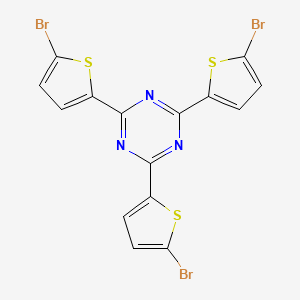
Bronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bronate is a compound that contains the bromate anion, BrO₃⁻. Bromates are typically formed as byproducts during the ozonation of water containing bromide ions. They are known for their strong oxidizing properties and are used in various industrial applications. bromates are also considered potential human carcinogens, which has led to strict regulations on their presence in drinking water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromates can be synthesized in the laboratory by dissolving bromine in a concentrated solution of potassium hydroxide. The reaction proceeds via the intermediate formation of hypobromite: [ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]
Industrial Production Methods
In industrial settings, bromates are often produced through the electrolysis of bromide-containing solutions. This process involves passing an electric current through the solution, which oxidizes bromide ions to bromate .
Chemical Reactions Analysis
Types of Reactions
Bromates undergo various chemical reactions, including:
Oxidation: Bromates are strong oxidizing agents and can oxidize a wide range of organic and inorganic compounds.
Reduction: Bromates can be reduced to bromides in the presence of reducing agents.
Substitution: Bromates can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and various organic substrates.
Reduction: Reducing agents such as sodium thiosulfate and sulfur dioxide are often used.
Substitution: Conditions typically involve the presence of a nucleophile and an appropriate solvent.
Major Products Formed
Oxidation: The major products depend on the substrate but often include oxidized organic compounds and bromide ions.
Reduction: The primary product is bromide.
Substitution: Products vary widely based on the specific reaction but generally include substituted organic compounds.
Scientific Research Applications
Bromates have several scientific research applications:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical methods.
Biology: Studied for their effects on biological systems, particularly their potential carcinogenicity.
Medicine: Investigated for their potential therapeutic uses and toxicological effects.
Industry: Employed in water treatment processes and as bleaching agents in the paper and textile industries.
Mechanism of Action
The mechanism by which bromates exert their effects involves their strong oxidizing properties. Bromates can oxidize cellular components, leading to oxidative stress and potential cellular damage. This oxidative stress is believed to be a key factor in their carcinogenic potential. Bromates can also interfere with various biochemical pathways, further contributing to their toxic effects .
Comparison with Similar Compounds
Similar Compounds
Potassium Bromate (KBrO₃): A widely used bromate compound with similar properties and applications.
Sodium Bromate (NaBrO₃): Another common bromate with similar uses.
Uniqueness
Bronate is unique in its specific applications and regulatory considerations. Its strong oxidizing properties make it valuable in industrial processes, but its potential health risks necessitate careful handling and regulation .
Properties
CAS No. |
8068-17-5 |
|---|---|
Molecular Formula |
C16H12Br2ClNO4 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9ClO3.C7H3Br2NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-5-1-4(3-10)2-6(9)7(5)11/h2-4H,5H2,1H3,(H,11,12);1-2,11H |
InChI Key |
OYSRXGQDYWTBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)


![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)
